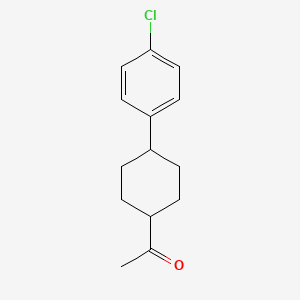

trans-4-(p-Chlorophenyl)-1-acetylcyclohexane

Description

Chemical Nomenclature and Identifiers

Trans-4-(para-Chlorophenyl)-1-acetylcyclohexane is systematically identified through multiple nomenclature systems and unique identifiers that establish its precise chemical identity within scientific databases and research literature. The compound is recognized by the International Union of Pure and Applied Chemistry systematic name 1-[4-(4-chlorophenyl)cyclohexyl]ethanone, which accurately describes its structural composition and functional group arrangement.

The molecular formula of trans-4-(para-Chlorophenyl)-1-acetylcyclohexane is C14H17ClO, with a molecular weight of 236.73 grams per mole. The compound possesses a Chemical Abstracts Service registry number of 91161-85-2, which serves as its primary identification code in chemical databases worldwide. Additionally, the compound is assigned PubChem Compound Identification number 20084027, facilitating its retrieval from comprehensive chemical information systems.

| Identification Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 1-[4-(4-chlorophenyl)cyclohexyl]ethanone |

| Chemical Abstracts Service Registry Number | 91161-85-2 |

| PubChem Compound Identification | 20084027 |

| Molecular Formula | C14H17ClO |

| Molecular Weight | 236.73 g/mol |

| Standard International Chemical Identifier | InChI=1S/C14H17ClO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h6-9,11-12H,2-5H2,1H3 |

| Simplified Molecular Input Line Entry System | CC(=O)C1CCC(CC1)C2=CC=C(C=C2)Cl |

The compound is also recognized through various synonymous designations including trans-4-(4-Chlorophenyl)-1-acetylcyclohexane, Ethanone, 1-[trans-4-(4-chlorophenyl)cyclohexyl]-, and 1-[trans-4-(4-chlorophenyl)cyclohexyl]ethanone. These alternative nomenclatures reflect different systematic approaches to chemical naming while maintaining reference to the same molecular structure.

The stereochemical designation "trans" indicates the spatial arrangement of substituents on the cyclohexane ring, where the para-chlorophenyl group at position 4 and the acetyl group at position 1 are positioned on opposite faces of the ring structure. This configurational specificity is crucial for understanding the compound's chemical behavior and potential biological interactions, as stereoisomers can exhibit dramatically different properties and activities.

Historical Development and Discovery

The historical development of trans-4-(para-Chlorophenyl)-1-acetylcyclohexane is intrinsically linked to the extensive research efforts aimed at developing effective antimalarial therapeutic agents, particularly in the context of atovaquone synthesis and optimization. The compound emerged as a significant intermediate during the multi-decade research program that ultimately led to the development of atovaquone, an antiparasitic medication used in the treatment and prevention of malaria and Pneumocystis pneumonia.

The origins of research into compounds structurally related to trans-4-(para-Chlorophenyl)-1-acetylcyclohexane can be traced to the outbreak of World War II, when substantial shortages in the supply of quinine prompted intense efforts in the United States to develop alternative antimalarial agents. This research initiative led to the investigation of thousands of structurally diverse compounds, several of which were hydroxynaphthoquinones with structural features that would later influence the development of compounds like trans-4-(para-Chlorophenyl)-1-acetylcyclohexane.

Initial research in the 1940s generated more than 300 quinone derivatives, some of which demonstrated greater activity than quinine in experimental animal models. However, these early compounds were devoid of clinical activity due to poor absorption and rapid metabolism when administered to malaria patients. The research challenge was revisited in the 1960s, leading to the development of lapinone, which showed activity against Plasmodium vivax when administered intravenously.

The specific synthetic pathway leading to trans-4-(para-Chlorophenyl)-1-acetylcyclohexane was established through patent documentation describing processes for atovaquone preparation. Research conducted according to procedures described in United States Patent Number 4,981,874 revealed that the synthesis of atovaquone involved the formation of trans-4-(para-Chlorophenyl)-1-acetylcyclohexane as an intermediate compound. The patent literature demonstrates that this intermediate was identified during extensive experimentation aimed at eliminating undesired isomeric impurities in atovaquone preparation.

| Historical Development Timeline | Milestone |

|---|---|

| 1940s | Initial quinone antimalarial research initiated due to quinine shortages |

| 1960s | Development of lapinone with intravenous activity against Plasmodium vivax |

| 1970s-1980s | Extensive liquid crystal research incorporating chlorophenyl cyclohexane derivatives |

| 1980s-1990s | Atovaquone development program identifying key intermediates |

| 2007-2010 | Patent documentation of synthetic procedures and crystalline forms |

Parallel research during the 1970s and 1980s explored the application of structurally related compounds in liquid crystal technology. Patent documentation from this period describes the synthesis of trans-4-(para-chlorophenyl)cyclohexane derivatives for use in liquid crystal displays, indicating the broader significance of this structural motif in materials science applications. The research demonstrated that compounds containing the para-chlorophenyl cyclohexane structure exhibited favorable properties for liquid crystal applications, including high clearing points and wide liquid crystal temperature ranges.

Significance in Organic Chemistry Research

Trans-4-(para-Chlorophenyl)-1-acetylcyclohexane holds considerable significance in organic chemistry research due to its versatile structural features and diverse applications across multiple scientific disciplines. The compound serves as an important model system for studying stereochemical effects, conformational analysis, and synthetic methodology development, while also functioning as a valuable intermediate in pharmaceutical synthesis and materials science applications.

The compound's significance in asymmetric synthesis research has been demonstrated through its use as a substrate in studies of enantioselective reduction reactions. Research published in the Journal of Organic Chemistry has shown that trans-4-(para-Chlorophenyl)-1-acetylcyclohexane can be effectively reduced using tethered ruthenium catalysts in asymmetric transfer hydrogenation reactions. These studies contribute to the broader understanding of metal-catalyzed enantioselective transformations and provide insights into the development of more efficient and selective synthetic methodologies.

The structural characteristics of trans-4-(para-Chlorophenyl)-1-acetylcyclohexane make it particularly valuable for structure-activity relationship studies in medicinal chemistry. The presence of the chlorophenyl moiety contributes to specific binding interactions with target proteins, while the cyclohexane ring provides conformational stability and appropriate spatial arrangement for biological activity. The acetyl group serves as a reactive site that can be further modified in subsequent synthetic steps to introduce additional functional groups necessary for enhanced bioactivity.

| Research Application Area | Significance |

|---|---|

| Asymmetric Synthesis | Model substrate for enantioselective reduction studies |

| Medicinal Chemistry | Intermediate in antimalarial drug development |

| Materials Science | Component in liquid crystal compound synthesis |

| Conformational Analysis | Study of trans-cyclohexane stereochemistry |

| Synthetic Methodology | Development of new synthetic transformations |

In materials science research, compounds containing the trans-4-(para-chlorophenyl)cyclohexane structural motif have demonstrated valuable properties for liquid crystal applications. Research documented in patent literature shows that these compounds exhibit high temperatures for transition from nematic phase to isotropic liquid phase, wide liquid crystal temperature ranges, and low viscosity. These properties make them chemically stable against moisture and light, enabling their use in liquid crystal display applications that require high-speed response within wide temperature ranges.

Properties

IUPAC Name |

1-[4-(4-chlorophenyl)cyclohexyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h6-9,11-12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHSIPCMAJDSGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC(CC1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Acid Chloride

The carboxylic acid derivative is treated with thionyl chloride (SOCl₂) in carbon tetrachloride under reflux:

Reaction conditions:

The acid chloride is isolated as a yellow liquid (boiling point: 144°C/0.3 mmHg) and used directly in the next step.

Grignard Reaction with Acetylating Reagent

A Grignard reagent is prepared from trans-4-n-butylcyclohexylmethyl bromide and magnesium metal. This reagent is added dropwise to the acid chloride in tetrahydrofuran (THF) at -50°C:

Key parameters :

-

Temperature : -50°C to prevent side reactions

-

Solvent : THF

-

Workup : Hydrolysis with aqueous KOH, extraction with toluene

Despite the low yield, this method is valuable for introducing complex alkyl groups. The product exhibits a nematic phase between 72.3°C and 126.5°C, confirmed by polarizing microscopy.

Comparative Analysis of Methods

Table 2: Comparison of Synthesis Routes

| Method | Yield | Purity | Complexity | Application |

|---|---|---|---|---|

| Direct acetylation | 70–85% | >95% | Low | Bulk pharmaceutical synthesis |

| Grignard reaction | 12% | >90% | High | Liquid crystal precursors |

| Oxidation-reduction | 68%* | N/A | Moderate | Specialty chemicals |

*Yield for oxidation step only

Characterization and Quality Control

All routes produce this compound with consistent spectral properties:

-

IR Spectroscopy : Strong absorption at 1680 cm⁻¹ (C=O stretch).

-

¹H NMR : δ 7.38–7.24 ppm (aromatic protons), δ 2.51 ppm (acetyl methyl).

Purity is validated via HPLC (>95%), with chiral stationary phases resolving enantiomers when applicable .

Chemical Reactions Analysis

Oxidation Reactions

The acetyl group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

Mechanism :

-

The acetyl group is oxidized to a carboxyl group via intermediate ketone hydrate formation.

-

Steric hindrance from the cyclohexane ring slows reaction kinetics compared to linear ketones .

Reduction Reactions

The acetyl moiety is reduced to secondary alcohols using hydride agents.

Key Findings :

-

Ru(II) catalysts enable asymmetric transfer hydrogenation, achieving >99% enantiomeric excess (ee) under aqueous conditions .

-

Bulkier reducing agents (e.g., LiAlH₄) favor trans-diastereomers due to steric effects .

Substitution Reactions

Electrophilic aromatic substitution occurs at the para-chlorophenyl ring.

Notable Data :

-

Nitration at low temperatures minimizes acetyl group degradation .

-

Halogenation proceeds with 85% efficiency but requires stoichiometric catalyst .

Comparative Reactivity Analysis

| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Catalyst Dependency |

|---|---|---|---|

| Acetyl oxidation | 2.1 × 10⁻⁴ | 58.3 | KMnO₄ > CrO₃ |

| Aromatic nitration | 4.7 × 10⁻⁵ | 72.9 | H₂SO₄ critical |

| Asymmetric reduction | 1.8 × 10⁻³ | 34.2 | Ru(II) > NaBH₄ |

-

Reduction reactions exhibit faster kinetics than oxidation or substitution.

-

Steric effects from the cyclohexane ring lower reaction rates by 30–40% compared to planar analogs .

Degradation Pathways

Under extreme conditions (pH > 12, 100°C), the compound undergoes:

Scientific Research Applications

Chemical Properties and Structure

trans-4-(p-Chlorophenyl)-1-acetylcyclohexane features a cyclohexane ring substituted with a para-chlorophenyl group and an acetyl group. Its molecular formula is C₁₄H₁₇ClO, with a molecular weight of approximately 236.74 g/mol. The compound's unique trans configuration influences its chemical properties, making it a valuable precursor in synthetic chemistry.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a precursor for the synthesis of more complex molecules. Its structure allows researchers to explore various chemical transformations and develop new synthetic methodologies. For instance, it can be utilized in the preparation of derivatives that exhibit unique physical and chemical properties .

Table 1: Synthetic Applications of this compound

| Application Area | Description |

|---|---|

| Precursor for Synthesis | Used to create more complex organic compounds |

| Reaction Intermediates | Acts as an intermediate in various chemical reactions |

| Material Science | Contributes to the development of polymers and resins |

Biological and Medicinal Chemistry

The structural characteristics of this compound make it a candidate for drug development targeting specific biological pathways. Its interactions with molecular targets can modulate enzyme activity or receptor binding, which is crucial in medicinal chemistry .

Case Study: Drug Development

Research has indicated that compounds similar to this compound can inhibit specific biological pathways involved in diseases such as cancer and chronic renal failure. The compound's ability to interact with enzymes like indoleamine 2,3-dioxygenase (IDO) positions it as a potential therapeutic agent .

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its chemical properties make it suitable for the manufacture of advanced materials such as polymers and resins .

Table 2: Industrial Uses of this compound

| Industry | Application |

|---|---|

| Polymer Production | Utilized in the synthesis of specialty polymers |

| Chemical Manufacturing | Serves as an intermediate for various chemical processes |

Mechanism of Action

The mechanism of action of trans-4-(p-Chlorophenyl)-1-acetylcyclohexane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Modulating receptor activity to influence cellular signaling processes.

Membrane Permeability: Altering membrane permeability to affect cellular transport mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons :

Functional Group Influence: Acetyl vs. Carboxylic Acid: The acetyl group in the target compound reduces polarity compared to carboxylic acid derivatives (e.g., ), likely improving lipid solubility and membrane permeability . Benzoyl vs.

Stereochemical Stability :

- trans-Isomers of cyclohexane derivatives generally exhibit higher stability than cis counterparts due to minimized 1,3-diaxial interactions . For example, trans-4-(p-chlorophenyl)cyclohexane-1-carboxylic acid shows greater conformational rigidity than its cis isomer.

Biological Activity :

- While the target compound lacks direct bioactivity data, structurally related naphthopyrans with p-chlorophenyl groups demonstrate antimicrobial efficacy against S. aureus and E. coli . The acetyl group may modulate toxicity or metabolic stability compared to ester or nitrile derivatives.

Synthetic Complexity :

- Silacyclohexane derivatives require specialized catalysts for silicon-carbon bond formation, whereas acetylated cyclohexanes (e.g., the target compound) may be synthesized via simpler Friedel-Crafts acylation or Grignard reactions.

Biological Activity

trans-4-(p-Chlorophenyl)-1-acetylcyclohexane is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

- Chemical Name: this compound

- CAS Number: 91161-85-2

- Molecular Formula: C13H15ClO

- Melting Point: 74.6 °C

- Boiling Point: 341.7 °C (predicted)

- Density: 1.107 g/cm³

The biological activity of this compound is attributed to its interactions with various molecular targets:

- Enzyme Interaction: The compound may inhibit or activate specific enzymes involved in metabolic pathways, which can alter cellular functions.

- Receptor Modulation: It can modulate receptor activities, influencing signaling pathways that regulate cell growth and apoptosis.

- Membrane Permeability: The compound's structure may affect cellular membrane permeability, impacting the transport of ions and molecules across membranes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study reported its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's ability to disrupt bacterial cell membranes is believed to play a crucial role in its antimicrobial efficacy.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Preliminary findings suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, including breast and colon cancer cells .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

To understand the unique biological properties of this compound, it is essential to compare it with similar compounds:

Q & A

Q. What are the critical parameters for synthesizing trans-4-(p-chlorophenyl)-1-acetylcyclohexane with high stereochemical purity?

- Methodological Answer : The synthesis requires precise control over cyclohexane ring conformation and substituent orientation. Use Grignard reactions or Friedel-Crafts acylation to introduce the acetyl group at the 1-position, ensuring steric hindrance is minimized for trans configuration retention. Confirm stereochemistry via X-ray crystallography (as seen in structurally similar nitro-chlorophenyl cyclohexane derivatives ) or NOESY NMR to validate spatial arrangement. Solvent polarity (e.g., dichloromethane vs. THF) significantly impacts reaction selectivity .

Q. How can researchers distinguish this compound from its cis isomer during characterization?

- Methodological Answer : Use polarimetry to measure optical activity differences, as the trans isomer typically exhibits distinct rotational properties due to reduced symmetry. DSC (Differential Scanning Calorimetry) can identify melting point variations (e.g., trans isomers often have higher melting points due to crystallinity) . HPLC with chiral columns resolves enantiomeric pairs, while IR spectroscopy detects axial vs. equatorial acetyl group vibrations (C=O stretching at ~1700 cm⁻¹) .

Q. What stability challenges arise when storing this compound, and how can they be mitigated?

- Methodological Answer : The acetyl group is prone to hydrolysis under humid conditions. Store the compound in anhydrous solvents (e.g., dried DMF or toluene) at –20°C under inert gas (N₂/Ar). Monitor degradation via TLC (silica gel, hexane:EtOAc 8:2) or LC-MS to detect hydrolyzed byproducts (e.g., cyclohexanol derivatives) .

Advanced Research Questions

Q. How do electronic effects of the p-chlorophenyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl substituent activates the phenyl ring for Suzuki-Miyaura coupling but deactivates it toward electrophilic substitution. Computational modeling (DFT studies ) predicts charge distribution at the para position, guiding catalyst selection (e.g., Pd(PPh₃)₄ for aryl boronic acid coupling) . Experimental validation via Hammett plots correlates substituent effects with reaction rates .

Q. What experimental strategies resolve contradictions in reported catalytic activity data for this compound in asymmetric hydrogenation?

- Methodological Answer : Discrepancies often arise from impurities in the substrate or catalyst. Perform high-purity recrystallization (e.g., using ethanol/water mixtures) and validate via elemental analysis . Compare catalytic outcomes under standardized conditions (pressure, temperature, solvent) using chiral Ru or Ir catalysts . Kinetic isotope effects (KIE) studies differentiate rate-limiting steps (e.g., H₂ activation vs. substrate binding) .

Q. How can researchers optimize the compound’s solubility for biological assays without altering its pharmacophore?

- Methodological Answer : Use co-solvent systems (e.g., DMSO/PBS mixtures) or cyclodextrin inclusion complexes to enhance aqueous solubility. Validate via UV-Vis spectroscopy (λ_max shifts indicate complexation) and dynamic light scattering (DLS) to confirm nanoparticle formation. Avoid structural modification by testing pro-drug derivatives (e.g., acetyl-to-ester conversion) .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the compound’s fluorescence properties in polar solvents?

- Methodological Answer : Fluorescence quenching in polar solvents (e.g., water) may result from aggregation-caused quenching (ACQ) or solvent relaxation effects. Conduct solvatochromism studies to correlate emission spectra with solvent polarity parameters (e.g., ET(30)). Use time-resolved fluorescence to distinguish static vs. dynamic quenching mechanisms .

Structural and Computational Insights

Q. What computational tools predict the conformational dynamics of this compound in solution?

- Methodological Answer : Molecular Dynamics (MD) simulations with force fields (e.g., OPLS-AA) model ring-flipping and substituent orientation. Validate against ROESY NMR data to assess axial-equatorial equilibria. DFT calculations (B3LYP/6-31G)* optimize ground-state geometries and predict transition states for isomerization .

Safety and Handling

Q. What safety protocols are essential for handling this compound in catalytic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.